
CID 156592345
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Overview
Description
The compound identified as “CID 156592345” is a chemical entity listed in the PubChem database
Preparation Methods
The preparation of CID 156592345 involves specific synthetic routes and reaction conditions. One method involves the use of 6-methyl nicotinate and 2-oxopyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 156592345 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols.
Scientific Research Applications
CID 156592345 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in the industry, it may be utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of CID 156592345 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
CID 156592345 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds such as 2,2,6,6-tetramethylpiperidine and bis(2-methoxyethyl)aminosulfur trifluoride share some structural similarities but differ in their specific chemical properties and applications
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 156592345?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: Chemical properties of this compound.
- Intervention: Synthesis under varying conditions.
- Comparison: Reactivity compared to analogs.
- Outcome: Stability in biological systems.
Ensure alignment with gaps identified in literature reviews .
Q. What are effective strategies for conducting a literature review on this compound?
- Methodological Answer :
Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound synthesis," "kinetic studies").
Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews) to avoid bias .
Track citations of foundational papers using Google Scholar’s "Cited by" feature to identify recent advancements .
Q. How to design an experimental study for this compound with appropriate controls?
- Methodological Answer :
- Define hypotheses (e.g., "this compound exhibits pH-dependent solubility").
- Include negative controls (e.g., solvent-only samples) and positive controls (e.g., structurally similar compounds).
- Pre-plan statistical tests (ANOVA, t-tests) and replicate experiments ≥3 times to ensure reliability .
Advanced Research Questions
Q. How to analyze contradictory data in studies involving this compound?
- Methodological Answer :
Identify principal contradictions (e.g., conflicting solubility values) and assess variables (purity, measurement techniques).
Q. What strategies validate computational models predicting this compound’s behavior?
Properties
Molecular Formula |
C17H27N4O7S |
---|---|
Molecular Weight |
431.5 g/mol |
InChI |
InChI=1S/C13H23N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
DLGVMMIAGIAQTD-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.